(4-Methylmorpholin-3-yl)methanol

Lipophilicity Drug Design Physicochemical Properties

(4-Methylmorpholin-3-yl)methanol (CAS 1159598-86-3) is a saturated six-membered morpholine heterocycle featuring a tertiary N-methyl amine and a primary hydroxymethyl group at the 3-position. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, this compound is primarily utilized as a chiral or racemic building block in medicinal chemistry.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1159598-86-3
Cat. No. B1290380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylmorpholin-3-yl)methanol
CAS1159598-86-3
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN1CCOCC1CO
InChIInChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3
InChIKeyWXGKNIRSXCAEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (4-Methylmorpholin-3-yl)methanol (CAS 1159598-86-3): A Core Morpholine Building Block


(4-Methylmorpholin-3-yl)methanol (CAS 1159598-86-3) is a saturated six-membered morpholine heterocycle featuring a tertiary N-methyl amine and a primary hydroxymethyl group at the 3-position. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, this compound is primarily utilized as a chiral or racemic building block in medicinal chemistry . Its dual functional groups enable its incorporation into complex molecules, most notably as a key intermediate in the synthesis of potent HIV integrase inhibitors, such as the clinical candidate MK-0518 (raltegravir) [1]. The compound is commercially available as a racemic mixture or as single (R)- and (S)-enantiomers, with standard purities ranging from 95% to 97% [2].

Why (4-Methylmorpholin-3-yl)methanol Cannot Be Replaced by Common Morpholine Analogs


Simple morpholine analogs like morpholin-3-ylmethanol or 4-methylmorpholine cannot be substituted for (4-Methylmorpholin-3-yl)methanol in critical synthetic pathways due to profound differences in their physicochemical and functional profiles. The presence of the N-methyl group on (4-Methylmorpholin-3-yl)methanol significantly increases lipophilicity compared to the non-methylated analog, shifting the consensus Log P from approximately -0.7 to -0.13, which directly impacts membrane permeability and the pharmacokinetic properties of derived drug candidates [1]. Furthermore, the compound's dual functional groups serve as a specific regio- and stereochemical handle required for constructing the complex macrocyclic or pyrimidinone scaffolds found in patented HIV integrase inhibitors [2]. Replacing it with a simpler building block would break the synthetic route and necessitate a complete redesign of the structure-activity relationship (SAR) for the target therapeutic molecule.

Quantitative Differentiation Guide for (4-Methylmorpholin-3-yl)methanol Procurement


Enhanced Lipophilicity Through N-Methylation Confers Drug-Like Properties

The N-methyl substituent on the target compound significantly increases its predicted lipophilicity compared to the direct parent scaffold, morpholin-3-ylmethanol. This modification is critical for optimizing the absorption and distribution of drug candidates. The consensus Log P value increases by approximately 0.57 log units, moving the compound closer to the optimal range for central nervous system (CNS) drug design [1].

Lipophilicity Drug Design Physicochemical Properties

Validated Intermediate for a Pharmacologically Critical Scaffold

The (4-methylmorpholin-3-yl) moiety is an essential structural component of a series of potent HIV integrase inhibitors, directly contributing to high-affinity target binding. In a head-to-head comparison within the same chemical series and assay, the compound containing the (R)-4-methylmorpholin-3-yl group demonstrated single-digit nanomolar inhibitory activity, whereas its analogs with different heterocyclic substitutions showed significantly reduced potency [1][2][3].

Antiviral Agents HIV Integrase Structure-Activity Relationship

Cost-Effective Access to Chiral and Racemic Forms for Versatile Synthesis

For programs requiring specific stereochemistry, the procurement choice between the racemic mixture, (R)-enantiomer, or (S)-enantiomer has a direct financial and operational impact. The racemic target compound offers a lower cost entry point for early-stage achiral synthesis or chiral resolution studies, while the single enantiomers command a premium for direct use in asymmetric synthesis .

Chiral Resolution Procurement Cost Isomer Purity

High-Impact Application Scenarios for (4-Methylmorpholin-3-yl)methanol


Lead Optimization in Antiviral Drug Discovery Programs

Medicinal chemistry teams developing next-generation HIV integrase inhibitors or other antiviral agents can use (4-Methylmorpholin-3-yl)methanol as a direct precursor for the key pharmacophore moiety. The established SAR data, showing a >15-fold potency advantage for this moiety over alternatives, reduces optimization cycles. Projects can rapidly synthesize focused libraries of N-benzyl-pyrimidinone-carboxamide derivatives, a validated chemotype that led to the clinical candidate raltegravir [1][2].

Chiral Pool Synthesis for CNS Drug Candidates

For central nervous system (CNS) targets where optimal Log P (range of 1–3) is desired, the N-methylated morpholine building block provides a more favorable starting point than the des-methyl analog (Δ Log P ≈ +0.57). Procurement of an enantio-pure form, such as (R)-(4-methylmorpholin-3-yl)methanol, enables the synthesis of chiral, conformationally constrained amines for neurotransmitter receptor modulators .

Patent-Protected Scaffold Synthesis and IP Expansion

Chemical intellectual property (IP) groups can utilize (4-Methylmorpholin-3-yl)methanol to synthesize and explore the macrocyclic integrase inhibitor space protected by US Patent US8497270B2 and related filings. Procuring the building block allows for the rapid legal and structural circumvention of competitor patents, generating novel compositions of matter with the proven R-4-methylmorpholin-3-yl pharmacophore [2].

Cost-Efficient Process Chemistry and Route Scouting

Process R&D departments can evaluate the cost-efficiency of purchasing the racemic mixture for an initial synthetic route and then performing a chiral resolution. The price differential observed between the racemate and single enantiomers (e.g., ~£83.00/g vs. ~£53.00/g) provides an economic incentive to develop an in-house resolution or asymmetric synthesis, potentially lowering the cost of goods for a drug candidate's active pharmaceutical ingredient (API) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylmorpholin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.